molecular formula C20H17NO4 B5144988 methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate CAS No. 418790-73-5

methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate

Cat. No. B5144988
M. Wt: 335.4 g/mol
InChI Key: JAILKUBDKLZDBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate often involves multi-step reactions with carbocyclic and heterocyclic 1,3-diketones, leading to various heterocyclic systems. For instance, Brina Ornik et al. (1990) described the use of methyl 2-benzoylamino-3-dimethylaminopropenoate reacting with carbocyclic and heterocyclic 1,3-diketones to afford derivatives of tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, among others (Ornik, Čadež, Stanovnik, & Tislér, 1990). This showcases the complexity and versatility of reactions involved in synthesizing structurally similar compounds.

Molecular Structure Analysis

The analysis of molecular structure, particularly the impact of substituents on assembling aromatic units, has been studied by Capozzi et al. (2019). They explored how methyl or methoxy substituents affect the organization of aromatic molecules, revealing insights into the role of C-H...π interactions in the crystal structures of related compounds (Capozzi, Terraneo, & Cardellicchio, 2019). This research is essential for understanding the molecular structure of complex organic molecules like methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate.

Chemical Reactions and Properties

Research into the chemical reactions and properties of similar compounds often involves exploring their behavior under various conditions. For example, the study by Drew, Griffiths, and King (1979) on the photochemical nucleophilic substitution of methoxy-benzoquinones and -naphthoquinones with methylamine provides insights into the regiospecificity of these reactions under thermal and photochemical conditions (Drew, Griffiths, & King, 1979). Such studies are crucial for understanding the chemical properties of methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate.

Physical Properties Analysis

The physical properties of compounds like methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate, including solubility, melting points, and crystalline structure, are essential for their practical application. Although specific studies on this compound's physical properties were not found, research on structurally related compounds provides a foundation for understanding these characteristics. Studies on the solvatochromic effects of similar molecules, as explored by Soyeon Kim et al. (2021), offer insights into how substituents can affect the luminescence properties of organic compounds (Kim et al., 2021).

Chemical Properties Analysis

Analyzing the chemical properties of organic molecules involves examining their reactivity, stability, and interaction with other chemicals. The work by Podeschwa and Rossen (2015) on synthesizing methyl-1-hydroxy-2-naphthoate derivatives showcases the methodologies and chemical reactions relevant to creating compounds with similar chemical frameworks (Podeschwa & Rossen, 2015). This research contributes to a deeper understanding of the chemical properties and potential applications of such compounds.

properties

IUPAC Name

methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-18-12-14-8-4-3-7-13(14)11-16(18)19(22)21-17-10-6-5-9-15(17)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILKUBDKLZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186543
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate

CAS RN

418790-73-5
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418790-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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